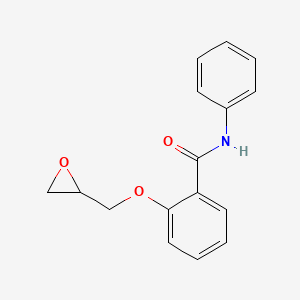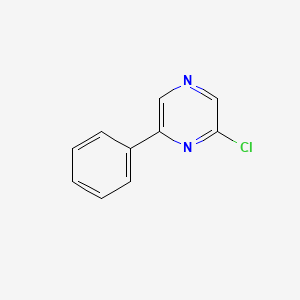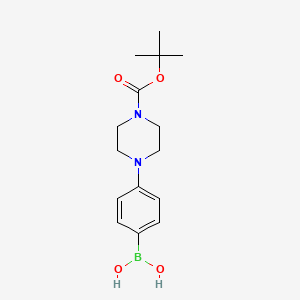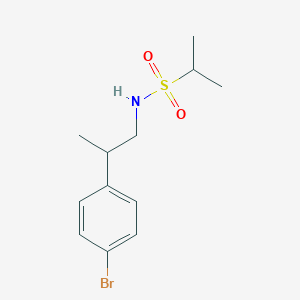
N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide
Overview
Description
“N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide” is a chemical compound with the CAS Number: 211311-65-8. It has a molecular weight of 320.25 .
Molecular Structure Analysis
The molecular formula of “N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide” is C12H18BrNO2S . The InChI code for this compound is 1S/C12H18BrNO2S/c1-9(2)17(15,16)14-8-10(3)11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3 .Scientific Research Applications
Antibacterial Agent Development
N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide: has been explored for its potential as a precursor in the synthesis of compounds with antibacterial properties. The sulfonamide group is known for its presence in many antibacterial agents due to its ability to mimic p-aminobenzoic acid, a compound crucial for bacterial growth .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its sulfonamide group can act as an activating group, protecting group, or leaving group, facilitating various chemical transformations .
Drug Design and Discovery
The sulfonamide motif is a common feature in many drugs due to its stability and resistance to hydrolysis. It’s used in the design of drugs like Viagra and Celebrex, and N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide could be a valuable scaffold in the development of new pharmaceuticals .
Molecular Docking Studies
The structure of N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide allows it to be used in computational docking studies to predict how it or its derivatives might interact with various biological targets, which is crucial for drug design .
Antibiotic Resistance Research
Derivatives of this compound have been studied for their activity against drug-resistant bacteria, which is a growing concern in healthcare. Its efficacy against strains like MRSA could be significant in developing new treatments .
Chemical Education
As a compound with diverse applications, it can be used in educational settings to teach students about the role of sulfonamides in medicinal chemistry and organic synthesis .
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-bromophenyl)propyl]propane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2S/c1-9(2)17(15,16)14-8-10(3)11-4-6-12(13)7-5-11/h4-7,9-10,14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIIBZSWCOFSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432963 | |
| Record name | N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide | |
CAS RN |
211311-65-8 | |
| Record name | N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[[4-(3,4-Dimethylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366255.png)
![Methyl 5-chloro-4-[(4-fluorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B1366258.png)
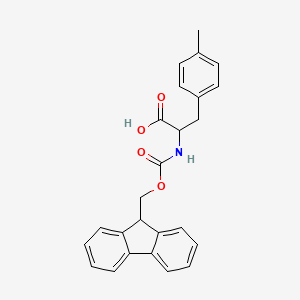

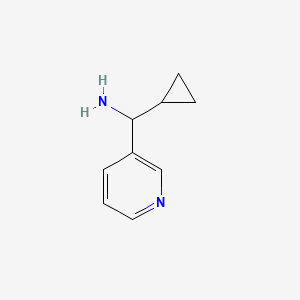

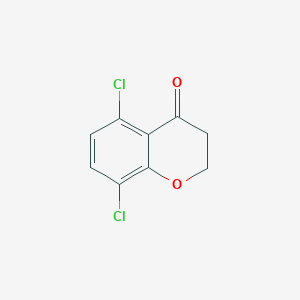
![3-Methyl-2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)imino]-1,3-thiazole](/img/structure/B1366276.png)

![3-[(1-carbamothioyl-3-methyl-5-oxo-4H-pyrazol-4-yl)azo]benzoic acid](/img/structure/B1366296.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-chlorobenzoate](/img/structure/B1366298.png)
